LogP Differential: Enhanced Lipophilicity in the 2-Methylcyclopentyl Regioisomer
The 2-methylcyclopentyl regioisomer of 3-ethynyl-N-(methylcyclopentyl)aniline exhibits a quantifiably higher partition coefficient (LogP) compared to its 3-methylcyclopentyl analog . This difference in lipophilicity, a key parameter in drug design and analytical method development, demonstrates that the position of the methyl group on the cyclopentyl ring directly influences the compound's overall hydrophobicity and, consequently, its behavior in biological and chromatographic systems.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3165 |
| Comparator Or Baseline | 3-ethynyl-N-(3-methylcyclopentyl)aniline: LogP = 3.2386 |
| Quantified Difference | Δ LogP = 0.0779 (a 2.4% increase in LogP value) |
| Conditions | In silico calculation; identical computational method applied to both molecules. |
Why This Matters
This measurable difference in LogP directly impacts a compound's solubility, membrane permeability, and retention time in reversed-phase chromatography, making the 2-methylcyclopentyl isomer a distinct entity that cannot be assumed to behave identically to its close regioisomer in experimental workflows.
